

What is Devimistat-d10 and its research applications

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Compound of Interest

Compound Name: Devimistat-d10

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Devimistat-d10: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (CPI-613) is a first-in-class investigational anti-cancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical pathway for energy metabolism in cancer cells.^[1] **Devimistat-d10** is the deuterium-labeled analogue of Devimistat. Deuterium labeling involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This isotopic labeling renders **Devimistat-d10** an invaluable tool in research and drug development, primarily as an internal standard for quantitative mass spectrometry-based assays. Its identical chemical properties to Devimistat, but distinct mass, allow for precise and accurate quantification of the parent drug in complex biological matrices. This technical guide provides an in-depth overview of **Devimistat-d10**, its research applications, and detailed experimental protocols.

Core Concepts: The Role of Devimistat and Devimistat-d10

Devimistat is a lipoic acid analogue that disrupts mitochondrial metabolism by inhibiting two key enzymes in the TCA cycle: pyruvate dehydrogenase (PDH) and α -ketoglutarate

dehydrogenase (KGDH).[2][3] This dual inhibition leads to a metabolic crisis within cancer cells, ultimately triggering cell death through apoptosis and other mechanisms.[2][4]

Devimistat-d10, being chemically identical to Devimistat but with a higher molecular weight due to the deuterium atoms, serves as an ideal internal standard in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). When added to a biological sample, it behaves identically to Devimistat during extraction, chromatography, and ionization, but is detected as a distinct mass by the mass spectrometer. This allows for the correction of any sample loss or variability during the analytical process, ensuring highly accurate quantification of Devimistat.

Research Applications of Devimistat-d10

The primary research application of **Devimistat-d10** is as an internal standard for the quantitative analysis of Devimistat in various biological samples. This is a critical component of:

- **Pharmacokinetic (PK) Studies:** Determining the absorption, distribution, metabolism, and excretion (ADME) of Devimistat in preclinical animal models and human clinical trials. Accurate PK data is essential for dose selection and understanding the drug's behavior in the body.
- **Bioavailability and Bioequivalence Studies:** Comparing different formulations of Devimistat or assessing its absorption under various conditions.
- **Therapeutic Drug Monitoring (TDM):** In a clinical setting, TDM may be used to optimize patient dosing by maintaining drug concentrations within a therapeutic window.
- **Metabolite Identification and Quantification:** While **Devimistat-d10** is a standard for the parent drug, similar deuterated standards can be synthesized for its metabolites to study their formation and clearance.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of Devimistat (CPI-613).

Table 1: In Vitro Cytotoxicity of Devimistat (IC50/EC50 Values)

Cell Line	Cancer Type	IC50/EC50 (µM)	Reference
HCT116	Colorectal Cancer	167	
HCT116 p53-/-	Colorectal Cancer	151	
LS174T	Colorectal Cancer	184	
NCI-H460	Human Lung Cancer	120 (EC50)	
Saos-2	Human Sarcoma	120 (EC50)	
AsPC-1	Pancreatic Cancer	~200 (IC50)	
PANC-1	Pancreatic Cancer	~200 (IC50)	

Table 2: In Vivo Efficacy of Devimistat in Xenograft Models

Cancer Type	Cell Line	Animal Model	Devimistat (CPI-613) Dose	Outcome	Reference
Pancreatic Cancer	BxPC-3	CD1 nu/nu mice	25 mg/kg (i.p.)	Potent anticancer activity	
Non-small Cell Lung Carcinoma	H460	Mouse model	10 mg/kg (i.p.)	Significant tumor growth inhibition	
Colorectal Cancer	HCT116 & HT29	Nude mice	Not specified	Shown antitumor activity and synergized with irinotecan	

Experimental Protocols

Quantitative Analysis of Devimistat in Human Plasma using LC-MS/MS with Devimistat-d10 as Internal Standard

This protocol is adapted from a validated method for the quantification of Devimistat (CPI-613) and its metabolites. **Devimistat-d10** would be used as the internal standard for Devimistat.

a. Sample Preparation (Protein Precipitation)

- Thaw human plasma samples at room temperature.
- To 100 µL of plasma, add a known concentration of **Devimistat-d10** solution in acetonitrile (internal standard).
- Add acetonitrile to precipitate plasma proteins.
- Vortex the mixture thoroughly.
- Centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Dilute the supernatant with water before injection into the LC-MS/MS system.

b. LC-MS/MS Conditions

- LC Column: Xbridge C18 (50 × 2.1 mm; 5 µm) or equivalent.
- Mobile Phase: A gradient of water and acetonitrile, both containing a suitable modifier like formic acid.
- Flow Rate: Optimized for the specific column and system.
- Injection Volume: Typically 5-10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
- Ionization Source: Electrospray ionization (ESI).

- Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both Devimistat and **Devimistat-d10**.

c. Data Analysis

- Integrate the peak areas for both Devimistat and **Devimistat-d10**.
- Calculate the peak area ratio of Devimistat to **Devimistat-d10**.
- Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.
- Determine the concentration of Devimistat in the unknown samples by interpolating their peak area ratios from the calibration curve.

Colorectal Cancer Xenograft Mouse Model

This protocol is based on a study investigating the in vivo efficacy of Devimistat.

a. Cell Culture and Implantation

- Culture HCT116 or HT29 colorectal cancer cells in appropriate media.
- Harvest the cells and resuspend them in a suitable medium for injection (e.g., PBS or Matrigel).
- Subcutaneously inject 5×10^6 HCT116 or 1×10^6 HT29 cells into the flanks of immunodeficient mice (e.g., nude mice).

b. Tumor Growth and Treatment

- Allow the tumors to grow to a palpable size (e.g., after 7 days).
- Randomize the mice into treatment and control groups.
- Administer Devimistat (formulated in a suitable vehicle) or vehicle control via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
- Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

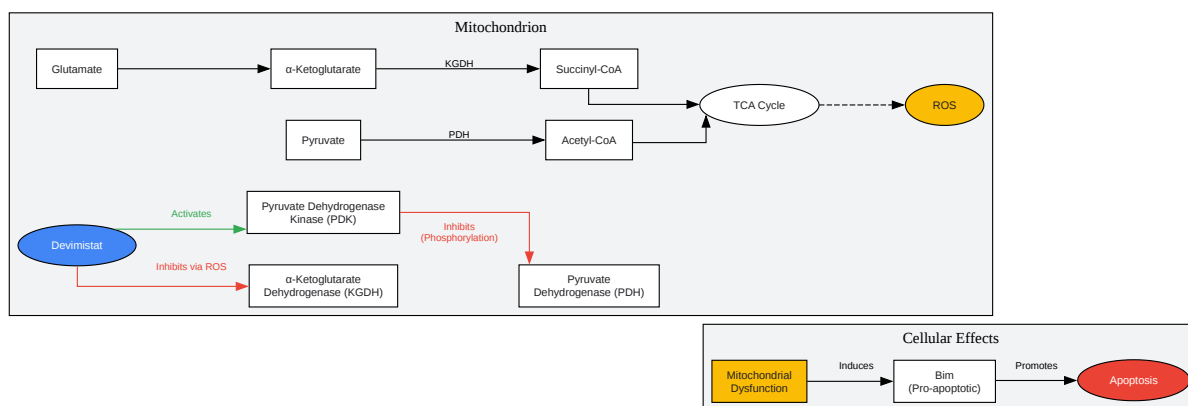
- Calculate tumor volume using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Monitor the body weight and overall health of the mice throughout the study.

c. Endpoint and Analysis

- Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
- Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
- Compare tumor growth and survival between the treatment and control groups to evaluate the efficacy of Devimistat.

Mandatory Visualizations

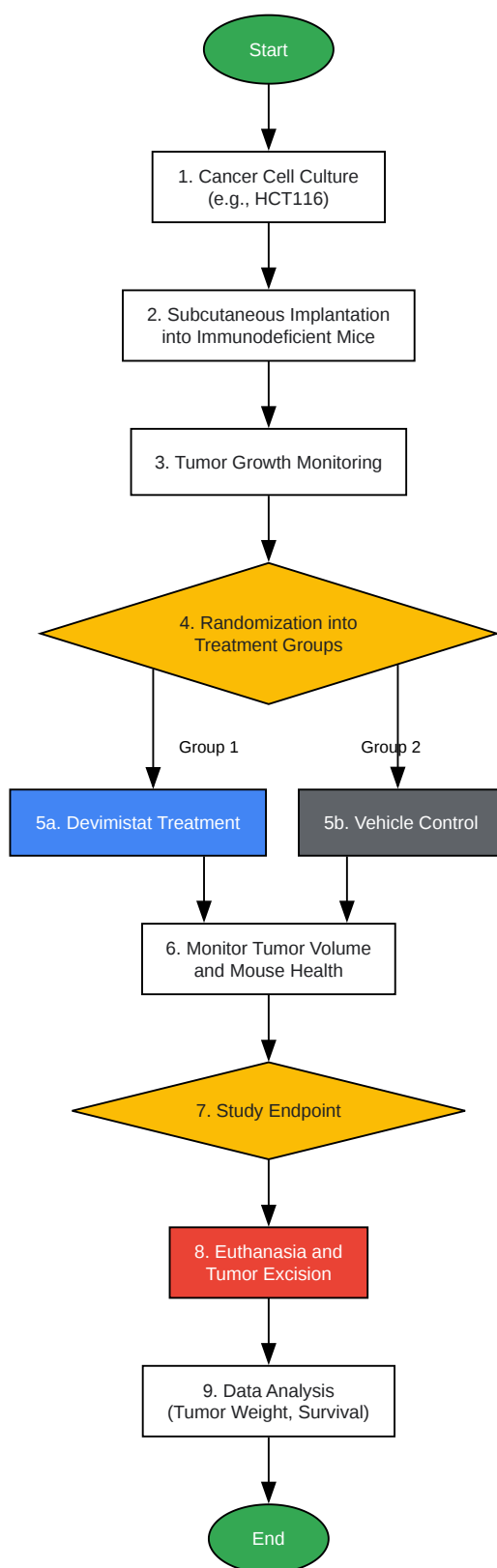
Signaling Pathway of Devimistat's Mechanism of Action



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Caption: Mechanism of action of Devimistat in cancer cells.

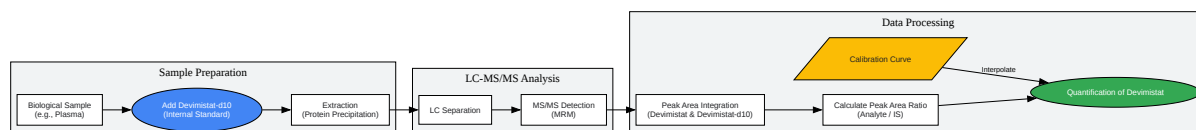
Experimental Workflow for Xenograft Mouse Model



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Caption: Workflow for a preclinical xenograft mouse model study of Devimistat.

Logical Relationship for Quantitative Analysis using Devimistat-d10



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